molecular formula C16H23N3OS B2448137 N-butyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide CAS No. 399001-67-3

N-butyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide

Cat. No.: B2448137
CAS No.: 399001-67-3
M. Wt: 305.44
InChI Key: YFXSXIWQLRKCQN-UHFFFAOYSA-N
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Description

N-butyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide is a complex organic compound with unique structural features and intriguing chemical properties

Properties

IUPAC Name

N-butyl-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3OS/c1-2-3-7-17-16(21)18-9-12-8-13(11-18)14-5-4-6-15(20)19(14)10-12/h4-6,12-13H,2-3,7-11H2,1H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXSXIWQLRKCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=S)N1CC2CC(C1)C3=CC=CC(=O)N3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-butyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide typically involves multi-step organic synthesis. Starting from commercially available reagents, the synthesis often includes steps such as cyclization, alkylation, and thiocarbonylation. Reaction conditions like temperature, solvents, and catalysts play crucial roles in achieving high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound might involve scalable methods such as continuous flow synthesis. The use of automated systems and optimized reaction parameters ensures consistent product quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-butyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide undergoes various types of reactions, including:

  • Oxidation: This reaction can transform the compound into more oxidized derivatives.

  • Reduction: Conditions and reagents like hydrogenation catalysts can reduce certain functional groups within the molecule.

  • Substitution: Both nucleophilic and electrophilic substitution reactions can modify the compound's structure.

Common Reagents and Conditions

The reactions involve common reagents such as hydrogen gas, palladium catalysts for hydrogenation, and oxidizing agents like potassium permanganate for oxidation.

Major Products Formed

The major products formed depend on the type of reaction:

  • Oxidation products: Typically more oxidized functional groups like carboxyl or ketone derivatives.

  • Reduction products: Reduced versions with fewer double bonds or hydrogenated functional groups.

  • Substitution products: New compounds with different substituents replacing original functional groups.

Scientific Research Applications

Chemistry

In chemistry, the compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology

Biologically, it may be explored for its interaction with various biomolecules, offering insights into drug development and biochemical pathways.

Medicine

In medicine, its structural features might lend themselves to therapeutic applications, such as enzyme inhibition or receptor modulation.

Industry

Industrial applications include its use as an intermediate in the synthesis of specialty chemicals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism by which N-butyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide exerts its effects involves binding to molecular targets like enzymes or receptors. Pathways involved often include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Some compounds structurally or functionally similar include:

  • 8-oxo-1,5-methanopyrido derivatives

  • N-alkyl-1,5-diazocine analogs

  • Substituted tetrahydropyrido compounds

Biological Activity

N-butyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide is a complex organic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound's chemical structure can be represented as follows:

C13H15N3O1S\text{C}_{13}\text{H}_{15}\text{N}_{3}\text{O}_{1}\text{S}

This structure includes a pyrido-diazocine framework, which is significant for its biological interactions.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity . In vitro studies demonstrated its effectiveness against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)
  • A549 (lung cancer)

The compound showed a dose-dependent inhibition of cell proliferation and induced apoptosis in these cell lines. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

The compound also displays antimicrobial properties . Studies have shown that it possesses significant activity against both gram-positive and gram-negative bacteria, as well as some fungi. The minimum inhibitory concentrations (MICs) for various pathogens were determined and are summarized in the following table:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in animal models. It significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered in models of induced inflammation.

The precise mechanisms underlying the biological activities of this compound are still under investigation. However, several potential pathways have been proposed:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress in microbial cells leading to their death.
  • Cytokine Modulation : By influencing cytokine production, it may alter inflammatory responses.

Study 1: Anticancer Activity in Mice

A study conducted on mice bearing MCF-7 tumor xenografts evaluated the anticancer potential of this compound. The results indicated a significant reduction in tumor volume compared to the control group after 21 days of treatment. Histopathological analysis revealed increased apoptosis within tumor tissues.

Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial efficacy, the compound was tested against clinical isolates of Staphylococcus aureus resistant to methicillin (MRSA). The results showed that it retained activity against these resistant strains with an MIC comparable to sensitive strains.

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